

# AUR1545: A Novel KAT2A/B Degrader for Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AUR1545   |           |
| Cat. No.:            | B15606614 | Get Quote |

A Technical Overview of the Mechanism of Action, Preclinical Efficacy, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Small Cell Lung Cancer (SCLC) remains a formidable clinical challenge, characterized by rapid tumor growth, early metastasis, and the swift development of therapeutic resistance.[1] Recent advancements in our understanding of the molecular drivers of SCLC have identified novel therapeutic targets. Among these is the histone acetyltransferase KAT2A, a key driver of tumor cell plasticity in SCLC.[2] AUR1545, a potent and selective small molecule degrader of both KAT2A and its paralog KAT2B, has emerged as a promising therapeutic agent. This document provides a comprehensive technical overview of the mechanism of action, preclinical data, and experimental methodologies related to AUR1545 in the context of SCLC.

## Introduction to AUR1545 and its Target: KAT2A/B

**AUR1545** is a precursor small molecule to the clinical development candidate AUTX-703.[3] It functions as a heterobifunctional protein degrader, specifically targeting the histone acetyltransferases KAT2A and KAT2B for ubiquitination and subsequent proteasomal degradation.[4] The identification of KAT2A/B as a therapeutic target in SCLC stems from the use of proprietary AI and machine learning platforms, such as AURIGIN™, which compare cancerous and normal cell states to uncover novel cancer dependencies.[3][5] In SCLC,



KAT2A/B is implicated in maintaining a highly plastic and proliferative state, preventing terminal differentiation and promoting tumor growth.[2][5]

## **Mechanism of Action in SCLC**

The primary mechanism of action of **AUR1545** in SCLC is the potent and selective degradation of KAT2A and KAT2B.[3][4] This degradation induces a profound shift in the cellular state of SCLC cells. Specifically, treatment with **AUR1545** leads to:

- Inhibition of Proliferation: By degrading KAT2A/B, AUR1545 effectively halts the uncontrolled cell division characteristic of SCLC.[2][3]
- Induction of a More Differentiated Cell State: AUR1545 promotes a transition from a
  dedifferentiated, neuroendocrine state to a more differentiated, epithelial-like state.[5][6] This
  change in cell identity is associated with a less aggressive tumor phenotype.

The proposed signaling pathway for **AUR1545**'s action in SCLC is depicted below:





Click to download full resolution via product page

Caption: Proposed mechanism of action of AUR1545 in SCLC cells.

## **Preclinical Efficacy Data**

**AUR1545** has demonstrated significant preclinical activity in various SCLC models. The quantitative data from these studies are summarized below.

## **In Vitro Potency**



The anti-proliferative activity of AUR1545 was assessed in the NCI-H1048 SCLC cell line.

| Cell Line | Cancer Type | GI50 (nM) | Reference |
|-----------|-------------|-----------|-----------|
| NCI-H1048 | SCLC        | 1.5       | [4]       |
| MOLM-13   | AML         | 1.2       | [4]       |
| LASCPC-01 | NEPC        | 5         | [4]       |

Table 1: In vitro growth inhibition (GI50) of AUR1545 in various cancer cell lines.

## **In Vivo Efficacy**

The in vivo anti-tumor activity of **AUR1545** was evaluated in a xenograft model using the NCI-H1048 SCLC cell line.

| Animal<br>Model                  | Cell Line | Treatment<br>Dose | Tumor<br>Growth<br>Inhibition<br>(%) | Body<br>Weight<br>Change | Reference |
|----------------------------------|-----------|-------------------|--------------------------------------|--------------------------|-----------|
| Nude BALB/c<br>mice<br>xenograft | NCI-H1048 | 30 mg/kg (IP)     | 70                                   | No change<br>noted       | [4]       |

Table 2: In vivo efficacy of AUR1545 in an SCLC xenograft model.

## **Experimental Protocols**

While detailed, step-by-step protocols for the specific experiments with **AUR1545** are not publicly available, the following sections describe the general methodologies typically employed for the types of studies cited.

## In Vitro Cell Proliferation Assay (GI50 Determination)

Objective: To determine the concentration of **AUR1545** that inhibits 50% of cell growth (GI50) in SCLC cell lines.



#### General Protocol:

- Cell Culture: The NCI-H1048 SCLC cell line is cultured in appropriate media and conditions.
- Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: A serial dilution of AUR1545 is prepared and added to the wells. A
  vehicle control (e.g., DMSO) is also included.
- Incubation: The plates are incubated for a period of 72 to 120 hours.
- Cell Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTS assay.
- Data Analysis: The luminescence or absorbance values are normalized to the vehicle control. The GI50 value is calculated by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).



Click to download full resolution via product page

Caption: A generalized workflow for an in vitro cell proliferation assay.

## In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of AUR1545 in a mouse model of SCLC.

#### General Protocol:

Animal Model: Immunocompromised mice (e.g., Nude BALB/c) are used.



- Tumor Implantation: NCI-H1048 SCLC cells are subcutaneously injected into the flank of each mouse.
- Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>). Tumor volume is measured regularly using calipers.
- Randomization and Treatment: Mice are randomized into treatment and control groups. The
  treatment group receives AUR1545 (e.g., 30 mg/kg) via intraperitoneal (IP) injection, while
  the control group receives a vehicle.
- Continued Monitoring: Tumor volume and body weight are monitored throughout the study.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
- Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume of the treated group to the control group.



Click to download full resolution via product page

Caption: A generalized workflow for an in vivo xenograft study.

## **Conclusion and Future Directions**

**AUR1545** represents a promising, targeted approach for the treatment of SCLC. Its mechanism of action, centered on the degradation of KAT2A/B, leads to a desirable shift in the SCLC cell state from proliferative to differentiated. The preclinical data demonstrate potent in vitro and in vivo activity. Further optimization of **AUR1545** has led to the development of AUTX-703, an orally bioavailable clinical candidate.[5] Future research will likely focus on the clinical development of AUTX-703, including the identification of predictive biomarkers to select patients most likely to respond to this novel therapy. An Investigational New Drug (IND)



application for AUTX-703 is anticipated in late 2024, with clinical development planned to begin in early 2025.[5]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. News: Auron Unveils Preclinical Data Supporting its Lead Program and Ability of its AURIGINâ Platform to Generate Targeted Cancer Therapies at AACR Annual Meeting [aurontx.com]
- 4. Auron Therapeutics presents preclinical data on KAT2A/B degrader program | BioWorld [bioworld.com]
- 5. News: Auron Presents Preclinical Data at American Chemical Society Annual Meeting [aurontx.com]
- 6. Property based optimization of heterobifunctional degraders of KAT2A and KAT2B for the treatment of cancer | Poster Board #481 American Chemical Society [acs.digitellinc.com]
- To cite this document: BenchChem. [AUR1545: A Novel KAT2A/B Degrader for Small Cell Lung Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606614#aur1545-mechanism-of-action-in-sclc]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com